N-(2-chlorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-8-10(13(20)18-14(21)17-8)6-12(19)16-7-9-4-2-3-5-11(9)15/h2-5H,6-7H2,1H3,(H,16,19)(H2,17,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCHANUIAPPNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 321.76 g/mol. Its structure features a 2-chlorobenzyl group and a 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl moiety attached to an acetamide backbone. This unique combination of functional groups is believed to contribute significantly to its biological activity.
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The exact mechanism remains under investigation; however, preliminary studies suggest it may modulate pathways involved in cancer cell proliferation and antimicrobial effects.
Antitumor Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines including Mia PaCa-2 and PANC-1 . The structure-activity relationship (SAR) analysis suggests that modifications in the side chains can enhance antitumor efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests reveal that certain analogs demonstrate effective inhibition against both bacterial strains like Staphylococcus aureus and fungal strains such as Candida albicans . The minimal inhibitory concentration (MIC) values indicate promising broad-spectrum activity.
Case Studies and Research Findings
- Antitumor Studies : A study focusing on the synthesis of related tetrahydropyrimidine derivatives reported enhanced antitumor activities when specific structural modifications were applied. The findings highlighted the importance of the 6-methyl group in improving selectivity for tumor cells .
- Antimicrobial Evaluations : Another research effort assessed the antimicrobial effects of various tetrahydropyrimidine compounds. It was observed that compounds with a similar structural framework exhibited potent activity against multiple microbial strains, suggesting a potential pathway for developing new antimicrobial agents .
Data Table: Comparative Biological Activities
| Compound Name | Antitumor Activity | Antimicrobial Activity | MIC (µg/mL) |
|---|---|---|---|
| N-(2-chlorobenzyl)-2-(6-methyl-2,4-dioxo...) | Significant against Mia PaCa-2 | Effective against S. aureus | 15.62 |
| N-(2-chlorobenzyl)-3-(6-methyl-2,4-dioxo...) | Moderate against HepG2 | Effective against C. albicans | 15.62 |
Scientific Research Applications
Research indicates that N-(2-chlorobenzyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide exhibits several promising biological activities:
-
Antimicrobial Activity
- Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. For example, derivatives of similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL .
- Cytotoxicity
- Enzyme Inhibition
Pharmaceutical Applications
The unique structure of this compound makes it a candidate for further exploration in drug development:
- Anti-inflammatory Agents
- Anticancer Drugs
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of compounds similar to this compound found that derivatives exhibited significant activity against various bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the chlorobenzyl group enhanced efficacy against specific pathogens .
Case Study 2: Cytotoxicity in Cancer Cell Lines
In vitro studies demonstrated that this compound induced apoptosis in several human cancer cell lines. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins. These findings highlight its potential as a lead compound for developing new anticancer agents .
Future Research Directions
Given the promising biological activities associated with this compound:
- Further studies are warranted to elucidate its precise mechanisms of action.
- Investigations into its pharmacokinetics and toxicity profiles will be essential for assessing its viability as a therapeutic agent.
- Structure optimization could enhance its efficacy and selectivity for specific biological targets.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Pyrimidine Modifications
The target compound’s tetrahydropyrimidine core (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) differs from analogs in substituent patterns:
- 6-Methyl vs.
- 3-Substitution : The absence of a 3-ethyl or 3-fluorobenzyl group (as in and ) may alter steric and electronic interactions with biological targets.
Acetamide Side Chain Variations
- 2-Chlorobenzyl vs. Other Aromatic Groups : Replacing benzyl (e.g., BK43125 in ) with 2-chlorobenzyl introduces electron-withdrawing effects, which could enhance electrophilic reactivity and target binding .
- Comparison with Fluorinated Analogs : The 2-fluorobenzyl derivative (compound 28 in ) exhibits similar steric bulk but distinct electronic properties due to fluorine’s electronegativity, which may affect pharmacokinetics .
Functional Group Impact on Physicochemical Properties
- Melting Points: Analogs with 6-amino groups (e.g., compound 36, m.p. >320°C) show higher melting points than non-amino derivatives, likely due to intermolecular hydrogen bonding .
Comparative Data Table of Key Analogues
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used to enhance reaction efficiency .
- Temperature and time : Reflux conditions (e.g., 80–100°C for 2–12 hours) are typical for cyclization or condensation steps, with extended times improving yield .
- Reagent stoichiometry : Equimolar ratios of precursors (e.g., thiouracil derivatives and chloroacetic acid) are critical to minimize side products .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should be used to track reaction progress and intermediate purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with aromatic protons (δ 7.2–8.0 ppm) and carbonyl groups (δ 165–175 ppm) serving as key diagnostic signals .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., molecular ion peaks at m/z 386 or 403 for related analogs) .
- Infrared (IR) Spectroscopy : Peaks near 2200 cm (C≡N stretch) and 1700 cm (C=O stretch) confirm functional groups .
- HPLC : Quantifies purity (>95%) and resolves co-eluting impurities .
Q. How can researchers ensure the stability of this compound during storage?
- Storage conditions : Store at –20°C in airtight, light-protected containers to prevent hydrolysis or oxidation of the tetrahydropyrimidinone core .
- Stability assays : Periodic NMR or HPLC analysis over 3–6 months can detect degradation products like free chlorobenzyl groups or oxidized dioxo moieties .
Advanced Research Questions
Q. How can contradictions in crystallographic data during structure determination be resolved?
- Refinement strategies : Use SHELXL for small-molecule refinement, which iteratively adjusts atomic displacement parameters and occupancy factors to resolve electron density mismatches .
- Validation tools : ORTEP-III visualizes thermal ellipsoids to identify overfitting, while R factor convergence (<0.05) ensures model accuracy .
- Data collection : High-resolution synchrotron data (≤1.0 Å) minimizes errors in bond-length/angle measurements .
Q. What experimental designs are suitable for exploring structure-activity relationships (SAR)?
- Substituent variation : Systematically modify the 2-chlorobenzyl group (e.g., replace Cl with F or CH) and assess bioactivity changes using in vitro assays .
- Pharmacophore mapping : Overlay crystal structures (e.g., from SHELX-refined models) with target proteins (e.g., kinases) to identify critical binding motifs .
- Dose-response studies : Test analogs at 0.1–100 µM concentrations to calculate IC values and correlate substituent effects with potency .
Q. How can computational modeling predict biological activity or metabolic pathways?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cyclooxygenase-2 (COX-2) or thymidylate synthase. Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the chlorobenzyl ring .
- ADME prediction : SwissADME estimates logP (lipophilicity) and CYP450 metabolism, guiding synthetic modifications to improve bioavailability .
Q. What strategies mitigate conflicting data in biological assays (e.g., cytotoxicity vs. efficacy)?
- Dose normalization : Compare IC values across assays using standardized cell lines (e.g., HeLa vs. HEK293) to isolate compound-specific effects .
- Counter-screening : Test against off-target proteins (e.g., hERG channels) to rule out nonspecific interactions .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to validate reproducibility across triplicate experiments .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
